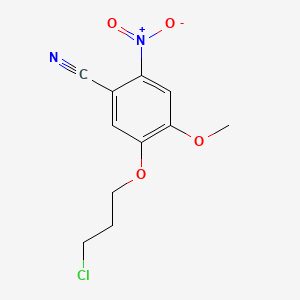
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropropoxy group, a methoxy group, a nitro group, and a benzonitrile moiety, making it a versatile molecule for synthetic and industrial applications.
科学的研究の応用
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Agrochemicals: Employed in the development of pesticides and herbicides.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile typically involves multiple steps:
Nitration: The starting material, 4-methoxybenzonitrile, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group.
Chloropropoxylation: The nitrated product is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form the chloropropoxy derivative.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Automated purification systems: to handle large quantities of the compound.
Quality control measures: to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropoxy group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Palladium on carbon (Pd/C) catalyst with hydrogen gas.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid derivative: Formed by the oxidation of the methoxy group.
作用機序
The mechanism of action of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloropropoxy group can also participate in covalent bonding with target proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile
- 4-(3-Chloropropoxy)-3-methoxybenzonitrile
- 4-(3-Chloropropoxy)-2-nitrobenzonitrile
Uniqueness
5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the methoxy and nitro groups in specific positions enhances its potential for diverse applications in various fields.
特性
IUPAC Name |
5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-17-10-6-9(14(15)16)8(7-13)5-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMNXXLYXKDEQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)
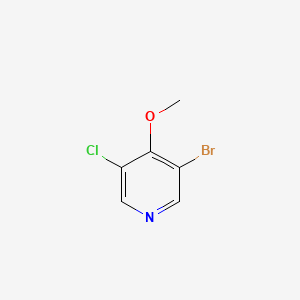
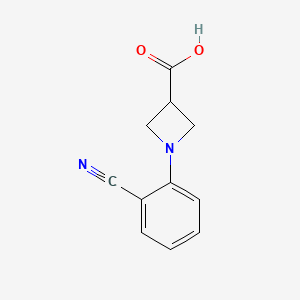
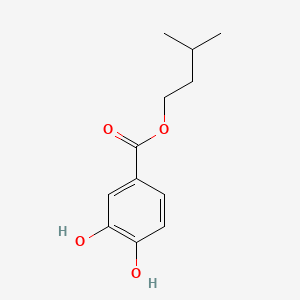
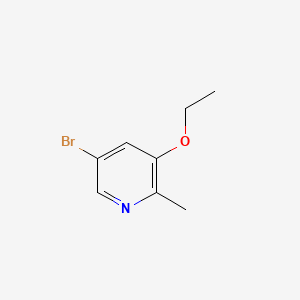
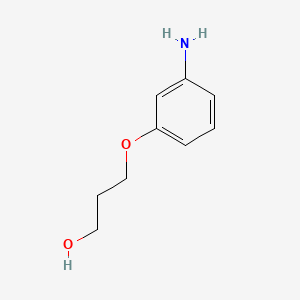
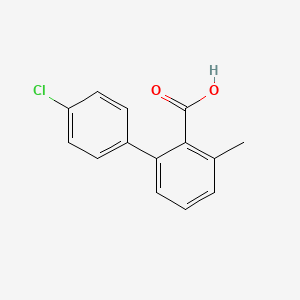
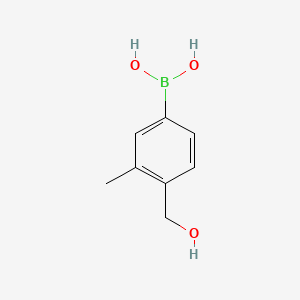

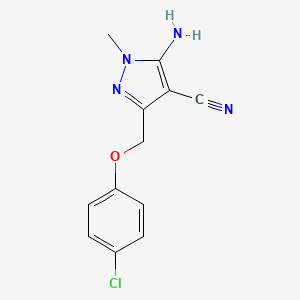


![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
